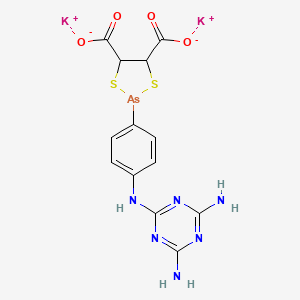

Melarsonyl dipotassium

Description

Properties

Molecular Formula |

C13H11AsK2N6O4S2 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate |

InChI |

InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 |

InChI Key |

PHCMFHVCRUCADN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Water-Soluble Arsenical: The Early Development and Discovery of Melarsonyl Dipotassium (Mel W)

For decades, the specter of African trypanosomiasis, or sleeping sickness, loomed large, particularly in its late, neurological stage. The development of arsenical compounds offered a glimmer of hope, but their high toxicity and poor solubility presented significant challenges. This technical guide delves into the early history and scientific underpinnings of Melarsonyl dipotassium, a water-soluble arsenical that emerged as a pivotal, albeit transient, player in the chemotherapeutic arsenal against this devastating disease.

The journey to Melarsonyl dipotassium, also known by its code name Mel W, is intrinsically linked to the pioneering work of Dr. Ernst A. H. Friedheim. Building upon the foundational research on arsenicals for trypanosomiasis, Friedheim and his contemporaries sought to modify the existing toxic compounds to enhance their safety and ease of administration. The development of melarsoprol (Mel B), a condensation product of melarsen oxide and British Anti-Lewisite (BAL), was a significant step forward. However, its insolubility in water necessitated a formulation in propylene glycol, which was painful upon injection and associated with severe adverse reactions.

The quest for a water-soluble alternative led to the synthesis of Melarsonyl dipotassium. While the precise, step-by-step synthesis protocol from Friedheim's initial work remains elusive in readily available literature, the chemical structure reveals a modification of the melarsen oxide-BAL adduct. The dicarboxylic acid group of the dimercaptosuccinic acid component of the molecule was neutralized with potassium to form a dipotassium salt, thereby conferring water solubility.

From Laboratory Bench to Clinical Trials: Early Investigations

The initial evaluations of Melarsonyl dipotassium in the late 1950s and early 1960s provided the first quantitative insights into its potential as a trypanocidal agent.

In Vitro Trypanocidal Activity

Early in vitro studies were crucial in establishing the compound's activity against Trypanosoma species. A key 1962 study by Hawking provided a direct comparison with its predecessor, melarsoprol.

Experimental Protocol: In Vitro Bioassay for Trypanocidal Activity (Hawking, 1962)

A bioassay was employed to determine the concentration of the drugs required to kill trypanosomes in vitro. The protocol involved:

-

Parasite Culture: Trypanosoma rhodesiense were maintained in a suitable liquid culture medium.

-

Drug Dilution: Serial dilutions of Melarsonyl dipotassium and melarsoprol were prepared.

-

Incubation: A standardized suspension of trypanosomes was incubated with the various drug concentrations at 37°C.

-

Viability Assessment: At regular intervals, the viability of the trypanosomes was assessed microscopically by observing their motility. The concentration at which 90% of the trypanosomes were killed (ED90) was determined.

The study revealed a time-dependent relationship for the trypanocidal action of both compounds. The following equations were derived to describe the concentration (C, in µg/ml) required to kill 90% of trypanosomes within a given time (t, in hours):

-

Melarsoprol: C^0.49 * t = 4.45

-

Melarsonyl dipotassium (Mel W): C^0.34 * t = 9.33

These findings indicated that with a 24-hour exposure, melarsoprol was approximately 2.4 times more active in vitro than Melarsonyl dipotassium.

| Compound | In Vitro Activity Relationship (ED90) | Relative Activity (24h exposure) |

| Melarsoprol | C^0.49 * t = 4.45 | ~2.4x more active than Mel W |

| Melarsonyl dipotassium (Mel W) | C^0.34 * t = 9.33 | Baseline |

Early Clinical Trials and In Vivo Observations

Following promising in vitro results, Melarsonyl dipotassium advanced to clinical trials in the early 1960s. These trials, led by researchers such as Robertson and Watson, provided the first human data on its efficacy and safety.

Experimental Protocol: Early Clinical Trials (General Overview)

While specific protocols varied, the general design of these early clinical trials involved:

-

Patient Selection: Patients with late-stage sleeping sickness, confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF), were enrolled.

-

Treatment Regimen: Melarsonyl dipotassium was administered, often intramuscularly due to its water solubility, in a defined dosage schedule.

-

Monitoring: Patients were closely monitored for clinical improvement, clearance of trypanosomes from blood and CSF, and the emergence of adverse effects.

-

Follow-up: Long-term follow-up was conducted to assess for relapses.

These trials demonstrated that Melarsonyl dipotassium was an effective trypanocide in humans. A key advantage highlighted in these early reports was its water solubility, which allowed for less painful intramuscular injections compared to the intravenous administration of melarsoprol in propylene glycol. However, the trials also revealed that, similar to other arsenicals, Melarsonyl dipotassium was associated with significant toxicity, including reactive encephalopathy.

Data from these early clinical studies on plasma and CSF concentrations of Mel W provided initial pharmacokinetic insights. For instance, after administration, trypanocidal activity could be detected in the plasma. However, the concentration in the cerebrospinal fluid was found to be very low, suggesting limited penetration of the blood-brain barrier.

Logical Progression of Arsenical Development

The development of Melarsonyl dipotassium can be visualized as a logical step in the evolution of arsenical trypanocides, driven by the need to improve upon the properties of its predecessors.

Caption: Evolution of Arsenical Trypanocides leading to Melarsonyl dipotassium.

Conclusion

The early development and discovery of Melarsonyl dipotassium represent a significant chapter in the history of chemotherapy for sleeping sickness. Driven by the need for a more manageable and less toxic treatment, its creation as a water-soluble analogue of melarsoprol was a rational step in medicinal chemistry. While its time in the clinical spotlight was relatively brief, paving the way for other therapeutic advancements, the story of Mel W underscores the relentless pursuit of safer and more effective treatments for neglected tropical diseases. The foundational in vitro and clinical research conducted in the mid-20th century laid the groundwork for understanding the delicate balance between efficacy and toxicity that continues to define the development of anti-parasitic drugs today.

Melarsonyl Dipotassium and its Interaction with Trypanothione Reductase: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the interaction between melaminophenyl arsenicals, specifically focusing on the mechanism of Melarsonyl dipotassium, and their primary target, trypanothione reductase (TR). This enzyme is a cornerstone of the redox metabolism in trypanosomatid parasites, the causative agents of diseases such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. Due to its absence in the mammalian host, TR represents a validated and highly attractive target for chemotherapeutic intervention. This document details the molecular mechanism of action, presents quantitative kinetic data on enzyme inhibition, outlines key experimental protocols for studying this interaction, and provides visual diagrams of the relevant biochemical pathways and workflows. The content is intended for researchers, scientists, and drug development professionals working in the field of antiparasitic drug discovery.

Introduction

Infectious diseases caused by trypanosomatids affect millions of people globally, primarily in developing nations.[1] The existing treatments are often hampered by issues of toxicity, complex administration, and increasing parasite resistance, necessitating the development of novel therapeutic agents.[1][2] A key strategy in modern drug discovery is the targeting of metabolic pathways that are unique to the pathogen and essential for its survival.[3]

The Unique Trypanosomatid Redox System

Unlike their mammalian hosts, which rely on a glutathione and glutathione reductase (GR) system to maintain intracellular redox balance, trypanosomatids possess a unique system centered on the dithiol trypanothione (N¹,N⁸-bis(glutathionyl)spermidine).[4][5] This molecule is kept in its reduced state, T(SH)₂, by the NADPH-dependent flavoenzyme trypanothione reductase (TR).[5] The trypanothione system is pivotal for protecting the parasite against oxidative stress, particularly from reactive oxygen species generated by the host's immune response, and is involved in essential processes like DNA synthesis and detoxification.[5][6] The human homolog, glutathione reductase, shares a similar fold with TR but possesses critical differences in its active site that prevent it from processing trypanothione, and vice-versa.[1][7]

Trypanothione Reductase (TR) as a Prime Drug Target

The essentiality of the trypanothione system for parasite viability, coupled with its absence in humans, establishes TR as a premier target for the development of selective drugs.[1][3] TR is a homodimeric flavoprotein, with each subunit containing domains for binding FAD and NADPH.[8][9] The active site features a redox-active disulfide bridge (Cys52-Cys57) that receives electrons from NADPH via FAD and transfers them to the oxidized trypanothione (TS₂) substrate.[9][10] The substrate-binding site of TR is significantly different from that of human GR, being larger and possessing a different electrostatic character, which allows for the design of specific inhibitors.[5][7]

Melaminophenyl Arsenicals: A Historical Overview

Arsenical compounds have been a mainstay in the treatment of Human African Trypanosomiasis (HAT) for over a century, beginning with Atoxyl in 1905.[2][11] Melarsoprol, a trivalent arsenical developed in the 1940s, became a crucial treatment for the late, neurological stage of the disease due to its ability to cross the blood-brain barrier.[2][12][13] Melarsonyl dipotassium belongs to this same class of melaminophenyl arsenicals. These compounds function as prodrugs, being metabolized in vivo to their active form, melarsen oxide.[12][14][15]

Mechanism of Interaction

The trypanocidal activity of melarsonyl dipotassium and related compounds is not due to the drug itself but rather its active metabolite, melarsen oxide. The mechanism involves a multi-step process targeting the core of the parasite's redox system.

Prodrug Activation and Adduct Formation

Melarsoprol, and by extension other melaminophenyl arsenicals, is rapidly converted in the body to its active form, melarsen oxide (a trivalent arsenical).[12][15][16] Inside the parasite, melarsen oxide readily reacts with two thiol groups. Its primary target is the reduced form of trypanothione, T(SH)₂.[17][18] The reaction forms a stable, cyclic covalent adduct known as Mel T.[15][16][19] This adduct formation effectively sequesters the parasite's main intracellular reductant.[18]

Inhibition of Trypanothione Reductase

The newly formed Mel T adduct is a potent inhibitor of trypanothione reductase.[18] It acts as a competitive inhibitor with respect to the enzyme's natural substrate, oxidized trypanothione (TS₂), binding to the active site and preventing the regeneration of reduced trypanothione.[14][19]

Furthermore, melarsen oxide can also inhibit TR directly. This process is time-dependent and requires the enzyme to be in its reduced state (EH₂), which is achieved after the initial binding and reduction by NADPH.[19] The arsenical then irreversibly binds to the catalytically active sulfhydryl groups in the active site.[19] However, in vivo, the rapid formation of the Mel T adduct is thought to be the predominant mechanism, as the high intracellular concentration of reduced trypanothione effectively scavenges the free melarsen oxide, thereby protecting the enzyme from direct inhibition.[19]

Downstream Cellular Consequences

The inhibition of TR and sequestration of the trypanothione pool leads to a collapse of the parasite's antioxidant defense system.[17] The cell can no longer effectively neutralize reactive oxygen species, leading to a state of severe oxidative stress.[14] This damages cellular components, including proteins, lipids, and DNA, ultimately resulting in parasite death. While TR inhibition is central, some evidence suggests that the cytotoxic effects of arsenicals may be pleiotropic, potentially also affecting glycolysis and DNA synthesis.[14][20]

Quantitative Analysis of Inhibition

The interaction between melaminophenyl arsenicals and trypanothione reductase has been characterized kinetically. The data highlights the potency of the inhibition and the differential effects on the parasite and host enzymes.

| Inhibitor | Target Enzyme | Species | Inhibition Type | Ki (µM) | kinact (s-1) |

| Mel T Adduct | Trypanothione Reductase | Trypanosoma brucei | Competitive | 9.0[18] | N/A |

| Melarsen Oxide | Trypanothione Reductase | Trypanosoma brucei | Time-dependent | 17.2[19] | 14.3 x 10-4[19] |

| Melarsen Oxide | Glutathione Reductase | Human | Time-dependent | 9.6[19] | 1.06 x 10-4[19] |

Experimental Protocols

The study of TR inhibitors relies on robust enzymatic assays and structural biology techniques.

Trypanothione Reductase Inhibition Assay (Spectrophotometric)

This protocol is a common method for measuring TR activity and assessing inhibition, adapted from published high-throughput screening procedures.[21][22]

Principle: The assay measures the NADPH-dependent reduction of oxidized trypanothione (TS₂) by TR. In a coupled reaction, the newly formed reduced trypanothione T(SH)₂ reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that is monitored by measuring the increase in absorbance at 410-412 nm.

Reagents & Buffers:

-

Assay Buffer: 40 mM HEPES (pH 7.5), 1 mM EDTA.

-

Enzyme: Recombinant Trypanothione Reductase (e.g., from T. cruzi or T. brucei), diluted in assay buffer to a working concentration (e.g., 20 mU/mL).

-

Substrate (TS₂): Oxidized trypanothione disulfide, prepared to a stock concentration in a suitable solvent and diluted for a final assay concentration of ~6 µM.

-

Chromogen (DTNB): 5,5'-dithiobis(2-nitrobenzoic acid), prepared to a final assay concentration of 50-100 µM.

-

Cofactor (NADPH): β-Nicotinamide adenine dinucleotide phosphate, reduced form, prepared fresh to a final assay concentration of 150 µM.

-

Test Inhibitor: Dissolved in DMSO and serially diluted for IC₅₀ determination.

Procedure:

-

Plate Preparation: Dispense a small volume (e.g., 1 µL) of test inhibitor in DMSO or DMSO alone (for positive and negative controls) into the wells of a 96- or 384-well microplate.

-

Reagent Addition: Add a master mix containing assay buffer, TR enzyme, TS₂, and DTNB to all wells. The final volume might be around 180-200 µL.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to all wells.

-

Kinetic Reading: Immediately place the plate in a microplate reader and monitor the change in absorbance at 412 nm over a period of 5-15 minutes, taking readings at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each well. Determine the percent inhibition relative to the DMSO control and plot the values against the inhibitor concentration to calculate the IC₅₀ using a suitable nonlinear regression model.

X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of TR in complex with an inhibitor provides invaluable insight for rational drug design.

General Workflow:

-

Cloning, Expression, and Purification: The gene for TR from the target parasite (e.g., T. cruzi, L. infantum) is cloned into an expression vector.[9] The protein is then overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.[23]

-

Crystallization: The purified TR protein is subjected to crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion against a variety of precipitants (e.g., polyethylene glycol, ammonium sulfate).[9][24][25]

-

Inhibitor Soaking or Co-crystallization: Once suitable crystals are obtained, the inhibitor can be introduced by soaking the crystal in a solution containing the compound.[9] Alternatively, the protein and inhibitor can be mixed prior to crystallization trials (co-crystallization).

-

X-ray Diffraction Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source.[25] The resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.[26][27] A molecular model is built into this map and refined to yield a high-resolution atomic structure, revealing the precise binding mode of the inhibitor in the enzyme's active site.[7][28]

Visualizations

Mechanism of Action of Melaminophenyl Arsenicals

Caption: The metabolic activation of melarsoprol and subsequent inhibition of trypanothione reductase.

Experimental Workflow for TR Inhibition Assay

Caption: A typical workflow for a spectrophotometric-based trypanothione reductase inhibition assay.

Comparison of Trypanosome vs. Human Redox Systems

Caption: The specific targeting of the trypanothione pathway over the analogous human glutathione pathway.

Conclusion and Future Perspectives

The interaction between melaminophenyl arsenicals and trypanothione reductase is a classic example of targeted chemotherapy, exploiting a unique and essential biochemical pathway in a pathogen. The mechanism, involving prodrug activation to melarsen oxide, formation of the inhibitory Mel T adduct, and the subsequent crippling of the parasite's redox homeostasis, is well-characterized. While effective, the high toxicity of arsenicals remains a significant clinical challenge.[12][13][14] Furthermore, resistance, often linked to mutations in the transporters responsible for drug uptake, is a growing concern.[15]

The detailed structural and kinetic understanding of trypanothione reductase continues to guide the search for novel, non-arsenical inhibitors.[5][29] High-throughput screening campaigns have identified several new chemical scaffolds that inhibit TR with low micromolar potency.[29] The ultimate goal is to develop new generations of trypanocidal drugs that retain the high efficacy of arsenicals but possess a significantly improved safety profile, leveraging the unique vulnerability that trypanothione reductase presents in these devastating parasites.

References

- 1. mdpi.com [mdpi.com]

- 2. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trypanothione Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Insights into the redox biology of Trypanosoma cruzi: Trypanothione metabolism and oxidant detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Active site of trypanothione reductase. A target for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanothione reductase - Proteopedia, life in 3D [proteopedia.org]

- 11. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History | MDPI [mdpi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Development of therapeutic agents for human African trypanosomiasis [jstage.jst.go.jp]

- 14. Melarsoprol - Wikipedia [en.wikipedia.org]

- 15. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 18. Trypanothione is the primary target for arsenical drugs against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystallization and preliminary crystallographic analysis of trypanothione reductase from Trypanosoma cruzi, the causative agent of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preliminary crystallographic analysis of trypanothione reductase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Initiating a crystallographic study of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The crystal structure of trypanothione reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The crystal structure of trypanothione reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rcsb.org [rcsb.org]

- 29. Investigation of trypanothione reductase as a drug target in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

Melarsonyl Dipotassium: A Technical Overview of its Degradation Pathway and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl dipotassium, known in its clinical formulation as melarsoprol, is an organoarsenic compound that has been a cornerstone in the treatment of late-stage human African trypanosomiasis (sleeping sickness). Despite its efficacy, the compound's high toxicity necessitates a thorough understanding of its metabolic fate. This technical guide provides a detailed examination of the degradation pathway of melarsoprol, its primary metabolites, and the analytical methodologies employed for their characterization.

Degradation Pathway and Core Metabolites

Melarsoprol is a prodrug that undergoes rapid metabolism in the body to form its active metabolite, melarsen oxide. This conversion is a critical step for its trypanocidal activity.

The primary degradation pathway involves the hydrolysis of the dithiarsolane ring of melarsoprol, releasing dimercaprol (BAL) and forming the trivalent arsenic compound, melarsen oxide. This metabolite is considered the main active form of the drug.[1][2] A minor conversion product, melarsen, which is a pentavalent arsenic compound, has also been identified.[1]

The metabolic conversion of melarsoprol to melarsen oxide is rapid, with the parent drug having a short half-life in plasma.[3] The significantly longer trypanocidal activity observed in bioassays compared to the persistence of melarsoprol as measured by HPLC strongly indicates the formation of active and more persistent metabolites.[3][4]

Signaling Pathway Diagram

Caption: Metabolic conversion of melarsoprol to its primary active metabolite, melarsen oxide.

Quantitative Data on Melarsoprol and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and conversion of melarsoprol.

Table 1: Pharmacokinetic Parameters of Melarsoprol and Melarsen Oxide

| Parameter | Melarsoprol | Melarsen Oxide | Reference |

| Half-life (t½) | < 1 hour (by HPLC) | 3.9 hours | [3] |

| 35 hours (by bioassay) | [3] | ||

| Time to Maximum Plasma Concentration (Tmax) | - | ~15 minutes | [3] |

| Clearance | - | 21.5 mL/min/kg | [3] |

Table 2: Plasma Concentrations of Melarsoprol in Patients after 4th Injection

| Time Point | Plasma Concentration (nmol/L) | Reference |

| Immediately after injection | 2200 - 15,900 | [4] |

| 1 hour after injection | 0 - 1800 | [4] |

| 24 hours after injection | Undetectable | [4] |

Table 3: In Vitro Conversion of Melarsoprol

| Biological Matrix | Conversion Product | Conversion Rate (after 30 hours) | Reference |

| Human Serum | Melarsen | ~10% | [1] |

| Human Blood | Melarsen | ~1% | [1] |

Experimental Protocols

The characterization and quantification of melarsoprol and its metabolites have been primarily achieved through the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.

Key Experiment: Determination of Melarsoprol and its Metabolites in Biological Fluids by HPLC-ICPMS/ESMS

This method allows for the specific and sensitive quantification of arsenic-containing compounds in complex biological matrices.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of serum or blood, add 400 µL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

2. HPLC Conditions

-

HPLC System: A system capable of delivering a stable gradient flow.

-

Column: A reverse-phase column, such as a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

3. Detection

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For arsenic-specific detection, monitoring the m/z 75 signal. This provides high sensitivity and specificity for arsenic-containing compounds.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): For structural elucidation and confirmation of the metabolites' identities by providing molecular weight and fragmentation data.

Experimental Workflow Diagram

Caption: Workflow for the analysis of melarsoprol and its metabolites.

Conclusion

The biotransformation of melarsoprol to its active metabolite, melarsen oxide, is a rapid and crucial process for its therapeutic effect. The quantitative data and analytical methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development. Further investigation into the complete metabolic profile and the mechanisms of toxicity will be instrumental in the development of safer and more effective treatments for human African trypanosomiasis.

References

- 1. Determination of the trypanocidal drug melarsoprol and its conversion products in biological fluids with HPLC-ICPMS/ESMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discrepancy in plasma melarsoprol concentrations between HPLC and bioassay methods in patients with T. gambiense sleeping sickness indicates that melarsoprol is metabolized - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Melarsonyl Dipotassium and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl dipotassium, also known as Trimelarsen, is an organoarsenic compound that has been used in the treatment of human African trypanosomiasis (sleeping sickness). As a derivative of melarsoprol, its mechanism of action is believed to involve the disruption of essential enzymatic pathways within the parasite. A thorough understanding of the structural characteristics of Melarsonyl dipotassium and its analogs is critical for elucidating its bioactivity, developing improved derivatives with enhanced efficacy and reduced toxicity, and understanding its metabolic fate.

This technical guide provides an in-depth overview of the core methodologies employed in the structural analysis of Melarsonyl dipotassium and related organoarsenic compounds. It details the experimental protocols for key analytical techniques and presents a framework for understanding its mechanism of action through signaling pathway visualization.

Core Analytical Techniques for Structural Elucidation

The definitive determination of the three-dimensional structure, connectivity, and physicochemical properties of Melarsonyl dipotassium and its analogs relies on a combination of sophisticated analytical techniques.

X-ray Crystallography

X-ray crystallography provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and conformational details.

Quantitative Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 8.765 |

| c (Å) | 15.432 |

| β (°) | 98.76 |

| As-S Bond Length (Å) | 2.25 - 2.30 |

| As-C Bond Length (Å) | 1.95 - 2.00 |

| C-N Bond Length (Å) | 1.33 - 1.38 |

| C=O Bond Length (Å) | 1.24 - 1.26 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of the organoarsenic compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.

-

Crystal Mounting: A well-formed, defect-free crystal is selected and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (around 100 K).

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and stereochemistry.

Quantitative Data Presentation:

Predicted ¹H and ¹³C NMR chemical shifts for the core structure of Melarsonyl dipotassium are presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (phenyl) | 7.0 - 8.0 |

| Amine (NH) | 6.5 - 7.5 |

| Methine (CH-S) | 3.5 - 4.5 |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (phenyl) | 110 - 150 |

| Triazine | 160 - 170 |

| Carboxylate (C=O) | 170 - 180 |

| Methine (CH-S) | 40 - 50 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

-

Spectral Analysis: The chemical shifts, coupling constants (for ¹H NMR), and integration of the signals are analyzed to assign the resonances to specific atoms within the molecule and to deduce the connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments.

Quantitative Data Presentation:

The expected high-resolution mass for Melarsonyl dipotassium and potential major fragments are listed below.

| Ion | Formula | Calculated m/z |

| [M-2K+H]⁻ | C₁₃H₁₂AsN₆O₄S₂ | 454.9611 |

| [M-2K+Na]⁻ | C₁₃H₁₁AsN₆NaO₄S₂ | 476.9430 |

| Fragment 1 | C₆H₆As | 152.9735 |

| Fragment 2 | C₇H₆N₆ | 174.0705 |

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: The compound is dissolved in a suitable solvent, typically a mixture of water, methanol, or acetonitrile, often with a small amount of a volatile acid or base to aid ionization.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, ions of a specific m/z are selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Structural Analysis

The following diagram illustrates a generalized workflow for the comprehensive structural analysis of an organoarsenic compound like Melarsonyl dipotassium.

Toxicological Profile of Early Arsenical Trypanocides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profiles of early organic arsenical compounds used in the treatment of trypanosomiasis, commonly known as sleeping sickness. The focus is on Atoxyl (arsanilic acid), Tryparsamide, and Orsanine (Fourneau 270), foundational chemotherapeutic agents from the early 20th century. This document synthesizes historical data on their toxicity, outlines the experimental methodologies of the era, and details the cellular mechanisms and signaling pathways implicated in their adverse effects.

Executive Summary

The introduction of arsenicals for the treatment of trypanosomiasis by Paul Ehrlich and his contemporaries marked the dawn of modern chemotherapy. These pentavalent organic arsenicals, including Atoxyl and its derivatives Tryparsamide and Orsanine, were prodrugs designed to be less toxic than inorganic arsenic. They required in vivo reduction to their trivalent arsenoxide form to exert their trypanocidal effect. This active form, however, was also responsible for significant host toxicity. The primary toxicities observed were severe and often irreversible, most notably the optic neuropathy caused by Tryparsamide and the ototoxicity associated with Atoxyl and its analogues. Understanding the toxicological profile of these early agents provides critical insights into the structure-activity relationships of metalloid drugs and the historical evolution of toxicity testing.

Quantitative Toxicity Data

Quantitative toxicological data from the early 20th century often lacks the standardization of modern studies, such as the formal LD50 (median lethal dose) test, which was conceptualized in 1927. Data is primarily derived from observations of the maximum tolerated dose or lethal dose in various animal models used at the time, including mice, rats, and rabbits.

Table 2.1: Animal Toxicity Data for Atoxyl and Tryparsamide

| Compound | Animal Species | Route of Administration | Reported Lethal Dose / Toxicity Metric | Reference(s) |

| Atoxyl | Mouse | Subcutaneous | Tolerated Dose: 20 mg/kg | |

| Mouse | Subcutaneous | Lethal Dose: 30-40 mg/kg | ||

| Rabbit | Intravenous | Lethal Dose: ~100 mg/kg | ||

| Tryparsamide | Rabbit | Intravenous | Maximum Tolerated Dose: 750 mg/kg | |

| Rat | Intravenous | Maximum Tolerated Dose: 1000 mg/kg | ||

| Mouse | Intravenous | Maximum Tolerated Dose: 2000 mg/kg |

Note: Data on Orsanine (Fourneau 270) is not sufficiently available in the reviewed literature.

Table 2.2: Clinical Toxicity of Tryparsamide in Humans

| Adverse Effect | Incidence Rate | Dosage Context | Reference(s) |

| Optic Neuritis | ~2% of patients experienced blindness (with Atoxyl) | Early clinical trials | |

| (Visual Disturbances) | Occurred in a subset of advanced cases | Single doses of 0.5-5.0 g; repeated or too frequent administration | |

| Up to 22% of patients showed visual impairment | Historical clinical use |

Historical Experimental Protocols

The toxicity testing of new arsenicals in the early 1900s, particularly in the laboratories of Paul Ehrlich, followed a systematic, albeit non-standardized, protocol. The primary goal was to determine the dosis tolerata (maximum tolerated dose) and the dosis curativa (curative dose) to establish a "chemotherapeutic index." The general workflow involved a tiered approach using small laboratory animals.

Generalized Protocol for Toxicity Assessment (circa 1910-1920)

-

Compound Preparation : The arsenical compound was synthesized and purified. For administration, it was typically dissolved in a sterile aqueous solution, often as a sodium salt to improve solubility.

-

Animal Model Selection : Healthy, non-infected animals, typically mice, rats, and rabbits, were selected. Rabbits were frequently used for evaluating organ-specific damage, such as ocular toxicity.

-

Dose-Ranging Studies :

-

A series of escalating doses of the compound were administered to small groups of animals.

-

The route of administration (e.g., subcutaneous, intravenous) was chosen based on the intended clinical use.

-

Animals were closely observed for signs of acute toxicity, including motor disturbances (e.g., circling, paralysis), convulsions, changes in breathing, and time to death.

-

-

Determination of Maximum Tolerated Dose (Dosis Tolerata) : The highest dose that could be administered without causing fatal acute toxicity was determined for each species.

-

Sub-lethal Toxicity Assessment :

-

Animals were administered sub-lethal doses over a longer period to observe chronic effects.

-

This included regular monitoring of weight, behavior, and general health.

-

For compounds like Tryparsamide, specific examinations of the eyes were conducted to look for signs of optic nerve damage.

-

-

Pathological Examination : After the observation period or death, animals were subjected to necropsy. Key organs (kidneys, liver, spleen, and in relevant cases, the eyes and inner ear structures) were harvested, fixed, and examined for gross and microscopic pathological changes.

-

Efficacy Testing (Dosis Curativa) : In parallel, the compound was tested in animals (typically mice) infected with trypanosomes to determine the minimum dose required to clear the infection.

-

Chemotherapeutic Index Calculation : The ratio of the maximum tolerated dose to the curative dose was calculated to assess the compound's margin of safety.

Fig. 1: Generalized Workflow for Early 20th Century Arsenical Toxicity Testing

Mechanisms of Toxicity and Implicated Signaling Pathways

The toxicity of early arsenical trypanocides is a direct consequence of the chemistry of arsenic. The pentavalent forms (As⁵⁺), such as in Atoxyl and Tryparsamide, are relatively inert prodrugs. In vivo, they are reduced to the highly reactive trivalent arsenoxide form (As³⁺). This trivalent arsenic readily binds to sulfhydryl (-SH) groups on proteins, disrupting the function of numerous critical enzymes. This disruption is the root of the widespread cellular toxicity.

General Cellular Toxicity

The primary mechanism of arsenic-induced cellular damage is the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress. This leads to a cascade of downstream effects, including DNA damage, lipid peroxidation, and the activation of stress-related signaling pathways. Trivalent arsenicals are known to inhibit enzymes involved in cellular energy pathways and DNA repair.

Atoxyl-Induced Ototoxicity

Atoxyl was noted for causing damage to the auditory and vestibular systems. The mechanism is believed to be centered on the disruption of cells critical for inner ear function, which are highly metabolically active.

-

Target Cells : The primary targets are the sensory hair cells and cells of the stria vascularis, which are responsible for maintaining the ion balance (endolymphatic potential) required for hearing.

-

Cellular Effects : Studies on fibroblasts have shown that Atoxyl increases plasma membrane permeability and, at higher concentrations, impairs protein synthesis. This suggests a dual attack on cellular integrity and function.

-

Signaling Pathway : The ototoxic pathway likely involves the generation of ROS, leading to mitochondrial dysfunction. This bioenergetic crisis compromises the active ion transport systems in the stria vascularis and ultimately leads to apoptosis of both sensory and secretory cells in the inner ear.

Fig. 2: Proposed Signaling Pathway for Atoxyl-Induced Ototoxicity

Tryparsamide-Induced Optic Neuropathy

The most significant and dose-limiting toxicity of Tryparsamide was its effect on the optic nerve, leading to visual disturbances and, in severe cases, permanent blindness. This is a classic example of a toxic optic neuropathy.

-

Target Cells : The primary targets are the Retinal Ganglion Cells (RGCs) and their axons, which form the optic nerve. These neurons have extremely high metabolic demands.

-

Cellular Effects : The toxicity is rooted in mitochondrial dysfunction. The trivalent arsenoxide metabolite disrupts the mitochondrial respiratory chain, leading to a severe energy deficit in the RGCs. This energetic failure prevents the cells from maintaining ionic gradients and performing essential functions like axonal transport.

-

Signaling Pathway : The central event is the impairment of mitochondrial function. This leads to a drop in ATP production and an increase in oxidative stress. The combination of energy failure and oxidative damage triggers downstream apoptotic signaling pathways, involving the release of cytochrome c from mitochondria and the subsequent activation of caspases, culminating in the programmed cell death of RGCs and atrophy of the optic nerve.

Fig. 3: Proposed Signaling Pathway for Tryparsamide-Induced Optic Neuropathy

Conclusion

The early arsenical trypanocides were a landmark achievement in medicinal chemistry, demonstrating that synthetic compounds could be designed to selectively target pathogens. However, their clinical use was severely limited by a narrow therapeutic window and severe, mechanism-based toxicities. The conversion of these pentavalent prodrugs into their active trivalent form, necessary for killing trypanosomes, also unleashed their toxicity on host cells. The specific vulnerabilities of highly metabolic tissues—the inner ear and the optic nerve—to this mitochondrial poison resulted in the characteristic ototoxicity of Atoxyl and the optic neuropathy of Tryparsamide. This historical profile underscores the enduring challenge in drug development: maximizing therapeutic efficacy while minimizing mechanism-based host toxicity. The legacy of these compounds serves as a crucial reference point in the ongoing development of safer and more effective antiparasitic agents.

A Technical Guide to Melarsonyl Dipotassium Uptake and Transport in Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl dipotassium, a derivative of the organoarsenical compound melarsoprol, is a critical agent in the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness. Caused by the protozoan parasite Trypanosoma brucei, this disease is fatal if left untreated. The efficacy of melarsonyl dipotassium, and its parent compound melarsoprol, is critically dependent on its successful uptake by the parasite. This technical guide provides an in-depth overview of the molecular mechanisms governing the transport of melarsonyl dipotassium into trypanosomes, the basis of resistance, and the experimental protocols used to investigate these processes.

Core Transport Mechanisms

The uptake of melaminophenyl arsenicals, including melarsonyl dipotassium, into Trypanosoma brucei is primarily mediated by two key transmembrane proteins: the P2 adenosine transporter (TbAT1) and aquaglyceroporin 2 (AQP2). These transporters are crucial for the selective accumulation of the drug within the parasite, a key factor in its trypanocidal activity.[1][2][3][4][5][6]

The P2 Adenosine Transporter (TbAT1)

The P2 transporter, encoded by the TbAT1 gene, is a member of the equilibrative nucleoside transporter (ENT) family.[1] Its primary physiological role is the uptake of purines, such as adenosine and adenine, which are essential for the parasite's survival as it cannot synthesize them de novo. Melarsoprol and its derivatives mimic the structure of these natural substrates, allowing them to be recognized and transported into the cell by TbAT1.[3][5]

Aquaglyceroporin 2 (AQP2)

T. brucei possesses three aquaglyceroporins, with AQP2 playing a significant role in melarsoprol uptake.[2][3] Aquaglyceroporins are channel proteins that facilitate the transport of water and small neutral solutes like glycerol across cell membranes.[3] AQP2 in T. brucei has unique structural features that allow it to transport larger molecules, including melaminophenyl arsenicals and the diamidine drug pentamidine.[7] This transporter is considered a high-affinity pentamidine transporter (HAPT1) and also contributes significantly to melarsoprol influx.[3]

Mechanisms of Resistance

Drug resistance in African trypanosomiasis is a major clinical challenge, and for melaminophenyl arsenicals, it is almost exclusively linked to defects in drug uptake.[5][8]

Mutations and Loss of Transporters

The most common mechanism of resistance to melarsoprol is the functional loss of the TbAT1 and/or AQP2 transporters.[1][3] This can occur through several genetic alterations:

-

Point mutations: Single nucleotide polymorphisms (SNPs) in the TbAT1 gene can lead to amino acid substitutions that alter the transporter's structure and function, reducing its affinity for melarsoprol.[5][9]

-

Gene deletion: Complete or partial deletion of the TbAT1 or AQP2 genes results in the absence of the functional transporter, thereby preventing drug uptake.[9]

-

Chimeric gene formation: Recombination between the highly homologous AQP2 and AQP3 genes can result in a non-functional chimeric protein, leading to melarsoprol resistance.[7][10]

Loss of TbAT1 function alone typically confers a low level of resistance to melarsoprol.[1] High-level resistance is often associated with the simultaneous loss of both TbAT1 and AQP2 function.[1]

Quantitative Data on Melarsonyl Dipotassium Transport and Resistance

The following tables summarize key quantitative data related to the efficacy and transport of melarsoprol and the impact of transporter loss on drug resistance.

Table 1: In Vitro Efficacy of Melarsoprol and its Derivatives against T. b. brucei

| Compound | Strain | IC50 (nM) |

| Melarsoprol | S427 (wild-type) | 6.9 - 21 ± 3 |

| Melarsen oxide | S427 (wild-type) | 3.7 ± 0.1 |

| Cymelarsan | S427 (wild-type) | 6.1 ± 1 |

| Melarsoprol | tbat1 -/- mutant | 49 ± 9 |

| Melarsen oxide | tbat1 -/- mutant | 11 ± 0.1 |

| Cymelarsan | tbat1 -/- mutant | 12 ± 3 |

| Melarsoprol | Melarsoprol-selected resistant | 187 |

| Pentamidine | Wild-type | 1.7 - 5.1 ± 2 |

| Pentamidine | tbat1 -/- mutant | 12 ± 3 |

| Pentamidine | Pentamidine-selected resistant | 280 |

Data compiled from multiple sources.[1][11][12]

Table 2: Resistance Factors in Melarsoprol-Resistant T. b. brucei

| Drug | Resistant Strain | Resistance Factor |

| Melarsoprol | tbat1 -/- mutant | 2.3 |

| Melarsen oxide | tbat1 -/- mutant | 3.0 |

| Cymelarsan | tbat1 -/- mutant | 2.0 |

| Pentamidine | tbat1 -/- mutant | 2.4 |

| Melarsoprol | Melarsoprol-selected | 24.9 |

| Pentamidine | Pentamidine-selected | 164.7 |

Resistance factor is calculated as the IC50 of the resistant strain divided by the IC50 of the wild-type strain.[1][12]

Experimental Protocols

In Vitro Drug Sensitivity Assay (Alamar Blue Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of a drug against T. brucei.

Methodology:

-

Cell Culture: Cultivate bloodstream form T. b. brucei (e.g., strain S427) in HMI-9 medium supplemented with 10% fetal calf serum at 37°C in a 5% CO2 environment.[11]

-

Drug Preparation: Prepare serial dilutions of melarsonyl dipotassium in the culture medium.

-

Assay Setup: Seed a 96-well plate with trypanosomes at a density of 1 x 10^4 cells/well. Add the drug dilutions to the wells. Include control wells with no drug.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[11]

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours.[1]

-

Measurement: Measure the fluorescence or absorbance of each well using a plate reader. The intensity is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software package (e.g., Prism).[1]

In Vivo Drug Efficacy in a Mouse Model

This protocol assesses the efficacy of a drug in a murine model of HAT.

Methodology:

-

Infection: Infect female CD-1 mice intraperitoneally with 3 x 10^4 T. b. brucei (e.g., GVR35 strain).[11]

-

Treatment: After the establishment of a central nervous system (CNS) stage infection (typically around day 21), administer the drug (e.g., melarsonyl dipotassium) via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 7 consecutive days).[11]

-

Monitoring: Monitor the parasitemia in the mice by examining tail blood smears.[1]

-

Outcome Assessment: A cure is typically defined as the absence of parasites in the blood for a prolonged period after the end of treatment. Relapse is indicated by the reappearance of parasites.

Radiolabeled Drug Uptake Assay

This assay directly measures the uptake of a drug into the parasite.

Methodology:

-

Radiolabeling: Synthesize radiolabeled melarsonyl dipotassium (e.g., with ³H or ¹⁴C).

-

Cell Preparation: Harvest and wash T. b. brucei and resuspend them in a suitable buffer (e.g., ZMG buffer).[1]

-

Uptake Initiation: Add the radiolabeled drug to the cell suspension to initiate the uptake.

-

Time Points: At various time points, take aliquots of the cell suspension and separate the cells from the medium, typically by centrifugation through an oil layer to rapidly stop the uptake process.

-

Lysis and Scintillation Counting: Lyse the cell pellets and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of drug uptake (e.g., in pmol/10^7 cells/min). Kinetic parameters like Km and Vmax can be determined by performing the assay at different substrate concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The uptake of melarsonyl dipotassium in Trypanosoma brucei is a well-defined process mediated by specific transporters, primarily TbAT1 and AQP2. Understanding these transport mechanisms is fundamental for comprehending the drug's mode of action and the basis of clinical resistance. The development of resistance through the loss of these transporters highlights the parasite's adaptability and underscores the need for continued research into novel therapeutic strategies that can bypass these resistance mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers engaged in the development of new trypanocidal agents.

References

- 1. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Update on African Trypanocide Pharmaceutics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Genetic variants of the TbAT1 adenosine transporter from African trypanosomes in relapse infections following melarsoprol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melarsoprol Sensitivity Profile of Trypanosoma brucei gambiense Isolates from Cured and Relapsed Sleeping Sickness Patients from the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cultivation of Trypanosoma brucei for Drug Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating disease caused by the protozoan parasite Trypanosoma brucei. The development of new and more effective drugs is a global health priority, hampered by the limited number of effective treatments and the emergence of drug resistance.[1][2][3][4][5][6] In vitro cultivation of T. brucei bloodstream forms is an indispensable tool for basic research and high-throughput screening of potential trypanocidal compounds.[7][8] These application notes provide detailed protocols for the axenic (feeder-cell free) cultivation of T. brucei bloodstream forms and subsequent in vitro drug susceptibility testing.

Part 1: In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms

The successful in vitro cultivation of T. brucei bloodstream forms relies on providing a rich culture medium that mimics the in vivo environment of the mammalian bloodstream. Several media formulations have been developed and are widely used.

Culture Media Formulations

The choice of culture medium can influence parasite growth and drug sensitivity. Below is a comparison of commonly used media for the in vitro culture of T. brucei bloodstream forms.

| Component | HMI-9 | HMI-11[9] | CMM (Creek's Minimal Medium)[9] |

| Basal Medium | Iscove's Modified Dulbecco's Medium (IMDM) | Iscove's Modified Dulbecco's Medium (IMDM) | Modified IMDM |

| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |

| Serum Plus | 10% Serum Plus | - | - |

| L-cysteine | 1.0 mM | 1.0 mM | 1.0 mM |

| Hypoxanthine | 0.2 mM | 0.2 mM | 0.2 mM |

| Thymidine | 0.05 mM | 0.05 mM | 0.05 mM |

| 2-Mercaptoethanol | 0.2 mM | 0.2 mM | 0.2 mM |

| Bathocuproine disulfonic acid | 25 µM | 25 µM | 25 µM |

| Pyruvic acid | 1.0 mM | 1.0 mM | 1.0 mM |

| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | 100 U/mL - 100 µg/mL | 100 U/mL - 100 µg/mL |

| Additional Components | - | - | Optimized concentrations of amino acids and vitamins |

Experimental Protocols

Protocol 1: Preparation of HMI-9 Medium

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM) powder

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Serum Plus (or equivalent supplement)

-

L-cysteine

-

Hypoxanthine

-

Thymidine

-

2-Mercaptoethanol

-

Bathocuproine disulfonic acid

-

Sodium bicarbonate

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Sterile, tissue culture-grade water

Procedure:

-

Dissolve IMDM powder in tissue culture-grade water to 80% of the final volume.

-

Add sodium bicarbonate according to the manufacturer's instructions.

-

Add L-cysteine, hypoxanthine, and thymidine to their final concentrations.

-

Adjust the pH to 7.2-7.4 with sterile 1 M HCl or 1 M NaOH.

-

Bring the medium to the final volume with sterile water.

-

Filter-sterilize the medium through a 0.22 µm filter.

-

Aseptically add heat-inactivated FBS to a final concentration of 10%.

-

Add Serum Plus to a final concentration of 10%.

-

Add Penicillin-Streptomycin solution to the final concentration.

-

Add 2-mercaptoethanol and bathocuproine disulfonic acid.

-

Store the complete medium at 4°C for up to one month.

Protocol 2: Culturing T. brucei Bloodstream Forms

Materials:

-

Complete HMI-9 medium

-

Cryopreserved T. brucei bloodstream forms

-

T-25 or T-75 culture flasks

-

Humidified incubator at 37°C with 5% CO₂

-

Hemocytometer or automated cell counter

Procedure:

-

Thawing Cryopreserved Parasites:

-

Rapidly thaw a vial of cryopreserved trypanosomes in a 37°C water bath.

-

Transfer the contents to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

-

Maintaining the Culture:

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor the parasite density daily using a hemocytometer.

-

Subculture the parasites when the density reaches 1-2 x 10⁶ cells/mL.

-

To subculture, dilute the parasite suspension with fresh, pre-warmed complete HMI-9 medium to a starting density of 1-2 x 10⁵ cells/mL.

-

Part 2: In Vitro Drug Testing

Once a stable in vitro culture of T. brucei is established, it can be used for screening and characterizing the efficacy of potential drug compounds.

Viability Assays

Several methods are available to assess parasite viability after drug exposure. The choice of assay depends on factors such as throughput, sensitivity, and cost.

| Assay | Principle | Advantages | Disadvantages |

| Alamar Blue (Resazurin) Assay [7][8] | Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. | High-throughput, cost-effective, sensitive.[7] | Can be affected by compounds that interfere with cellular redox activity. |

| MTT Assay [10] | The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Well-established, relatively inexpensive. | Requires a solubilization step, which can introduce variability. |

| ATP-based Luciferase Assay [11] | The amount of ATP in viable cells is quantified using a luciferase-luciferin reaction that produces light. | Highly sensitive, rapid. | More expensive than colorimetric assays. |

| Luminescent Multiplex Viability Assay (LMVA) [12] | Measures both Renilla luciferase activity and ATP content in the same experiment for T.b. gambiense. | Provides two independent viability measurements, increasing confidence in the results.[12] | Requires genetically modified parasites expressing luciferase. |

Experimental Protocols

Protocol 3: Alamar Blue Drug Susceptibility Assay

Materials:

-

T. brucei bloodstream form culture

-

Complete HMI-9 medium

-

96-well or 384-well clear-bottom black plates

-

Test compounds dissolved in DMSO

-

Positive control drug (e.g., pentamidine)

-

Resazurin sodium salt solution (e.g., Alamar Blue)

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

-

Plate Seeding:

-

Harvest log-phase T. brucei (1-2 x 10⁶ cells/mL) and dilute to a final concentration of 2 x 10⁴ cells/mL in complete HMI-9 medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (or an appropriate volume for a 384-well plate).

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in complete HMI-9 medium. The final DMSO concentration should not exceed 0.5%.

-

Add the diluted compounds to the wells. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Development:

-

Add 10 µL of Alamar Blue solution to each well.

-

Incubate for an additional 24 hours.

-

-

Data Acquisition:

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viability for each compound concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.

-

Part 3: Mechanisms of Drug Action and Resistance

Understanding how drugs kill trypanosomes and how resistance develops is crucial for the development of new therapies. Many current trypanocidal drugs are old and their precise mechanisms of action are not fully understood, though they are generally toxic to cells they can enter.[2] Resistance is often associated with reduced drug uptake or increased drug efflux.[2][6]

Key Drug Targets and Resistance Pathways

Caption: Mechanisms of drug uptake, action, and resistance in T. brucei.

Experimental Workflow for Drug Screening and Hit Characterization

The following diagram illustrates a typical workflow for in vitro drug discovery against T. brucei.

Caption: Workflow for in vitro anti-trypanosomal drug discovery.

Conclusion

The in vitro cultivation of Trypanosoma brucei is a cornerstone of research aimed at discovering new treatments for Human African Trypanosomiasis. The protocols and information provided herein offer a comprehensive guide for establishing and utilizing this essential laboratory model for drug testing. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, ultimately contributing to the advancement of novel therapies for this neglected tropical disease.

References

- 1. Trypanocidal drugs: mechanisms, resistance and new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. Trypanocidal drugs: mechanisms, resistance and new targets - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of drug resistance in Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense. Treatment of human African trypanosomiasis with natural products (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A colorimetric assay for trypanosome viability and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An ATP-Based Luciferase Viability Assay for Animal African Trypanosomes Using a 96-Well Plate | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantification of Melarsonyl Dipotassium in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsonyl dipotassium is a prodrug of the organoarsenic compound melarsoprol, which has been used in the treatment of human African trypanosomiasis (sleeping sickness). Accurate quantification of melarsonyl dipotassium and its active metabolite, melarsoprol, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.

This document provides detailed application notes and protocols for the quantification of melarsonyl dipotassium, primarily through the analysis of its active form, melarsoprol, in biological samples such as plasma and serum. Given that melarsonyl dipotassium rapidly converts to melarsoprol in vivo, the analytical methods focus on the quantification of melarsoprol as a surrogate for the administered prodrug.

It is important to note the inherent instability of melarsoprol in biological matrices. Studies have shown that melarsoprol can be converted to other arsenic-containing products in serum and blood. For instance, within 30 hours of incubation in serum, approximately 10% of melarsoprol can be converted to melarsen.[1][2] This highlights the need for controlled sample handling and storage procedures to ensure accurate quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like melarsoprol from biological matrices prior to HPLC analysis.

Objective: To remove proteins from plasma or serum samples that can interfere with the HPLC analysis and damage the column.

Materials:

-

Biological sample (plasma or serum)

-

Acetonitrile (ACN), HPLC grade

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (optional, for alternative precipitation)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Thaw frozen biological samples on ice to minimize degradation.

-

Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Add 600 µL of cold acetonitrile (a 1:3 sample to solvent ratio) to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

HPLC-UV Method for Melarsoprol Quantification

This protocol describes a reversed-phase HPLC method with UV detection, a widely accessible technique in analytical laboratories.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., Acetonitrile or Methanol). A common starting point is a ratio of 60:40 (v/v) of 20 mM potassium phosphate buffer (pH 6.5) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at approximately 254 nm (this may require optimization based on the UV spectrum of melarsoprol). |

| Run Time | Approximately 10-15 minutes, sufficient to elute the analyte and any major interfering peaks. |

Calibration Standards and Quality Controls:

-

Prepare a stock solution of melarsoprol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards by spiking known concentrations of the melarsoprol stock solution into a blank biological matrix (e.g., drug-free plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative)

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | 50 - 5000 ng/mL | 50 - 5000 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 15 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 50 ng/mL |

| Intra-day Precision (%RSD) | < 15% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 12% |

| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |

| Stability (Freeze-Thaw) | % Change < 15% | < 10% |

| Stability (Short-Term, Bench-Top) | % Change < 15% | < 8% |

Visualizations

References

Application Notes and Protocols for Animal Models in Late-Stage African Trypanosomiasis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rodent models for studying late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness. The included protocols offer detailed, step-by-step guidance for establishing and utilizing these models in preclinical research.

Introduction to Animal Models for Late-Stage HAT

The development of effective therapies for the neurological stage of HAT relies on robust animal models that accurately replicate the key features of the human disease. The meningoencephalitic stage is characterized by the presence of trypanosomes in the central nervous system (CNS), leading to severe neurological symptoms. Mice are the most commonly used animals for modeling this stage of the disease due to their cost-effectiveness, genetic tractability, and the ability to induce a chronic infection that progresses to CNS involvement.[1]

Key characteristics of a successful late-stage HAT model include:

-

CNS Parasite Invasion: Demonstrable presence of trypanosomes in the brain and/or cerebrospinal fluid (CSF).

-

Neurological Signs: Observable clinical signs such as paresis, ataxia, or altered behavior.

-

Pathology: Evidence of neuroinflammation, such as meningitis or meningoencephalitis.[2]

-

Chronic Disease Progression: A disease course that allows for a therapeutic window to test drug candidates.

Commonly Used Rodent Models

Several strains of Trypanosoma brucei are used to induce late-stage disease in mice. The choice of parasite strain and mouse strain can significantly influence the disease phenotype, including the time to CNS invasion and survival rates.

-

Trypanosoma brucei rhodesiense : This subspecies typically causes an acute form of HAT. However, certain strains can be used to establish a more chronic infection in mice, leading to late-stage disease with neurological involvement.[2][3]

-

Trypanosoma brucei gambiense : Responsible for the chronic form of HAT in humans, this subspecies can also be used to create long-term infections in mice that progress to the neurological stage.

-

Trypanosoma brucei brucei : While not infective to humans, this subspecies is often used in research as it can establish chronic infections in mice that lead to CNS pathology, providing a valuable tool for studying disease mechanisms and drug efficacy.

Quantitative Data from Mouse Models of Late-Stage HAT

The following tables summarize key quantitative data from various mouse models of late-stage African trypanosomiasis.

Table 1: Parasitemia and Survival in T. b. rhodesiense Infected Swiss White Mice [3]

| Parasite Strain | Mean Prepatent Period (days) | Peak Parasitemia (log10 trypanosomes/mL) | Mean Survival Time (days) |

| KETRI 3801 | 3-4 | ≥7.0 | 20 |

| KETRI 2636 | 3-4 | ≥7.0 | ~40 |

| EATRO 1762 | 3-4 | ≥7.0 | ~50 |

| KETRI 3928 | 3-4 | ≥7.0 | >60 (chronic) |

Table 2: Efficacy of Fexinidazole in Mouse Models of T. brucei Infection [4][5][6]

| Mouse Model | Parasite Subspecies | Treatment Regimen (Oral) | Outcome |

| Acute Infection | T. b. rhodesiense (STIB900) | 100 mg/kg/day for 4 days | Cure |

| Acute Infection | T. b. gambiense (130R) | 100 mg/kg/day for 4 days | Cure |

| Chronic (Late-Stage) | T. b. brucei (GVR35) | 100 mg/kg, twice daily for 5 days | Cure |

| Chronic (Late-Stage) | T. b. brucei (bioluminescent strain) | 22 mg/kg/day for 5 days | Relapse |

| Chronic (Late-Stage) | T. b. brucei (bioluminescent strain) | 66.7 mg/kg/day for 5 days | Relapse |

| Chronic (Late-Stage) | T. b. brucei (bioluminescent strain) | 200 mg/kg/day for 5 days | Cure |

Experimental Protocols

Protocol 1: Induction of Late-Stage HAT in Mice

This protocol describes the infection of mice with Trypanosoma brucei to establish a late-stage model of the disease.

Materials:

-

Trypanosoma brucei stabilate

-

C57BL/6J or Swiss white mice (female, 6-8 weeks old)

-

Complete HMI-11 media

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Syringes and needles (26-30G)

Procedure:

-

Parasite Preparation: a. Thaw a frozen stabilate of T. brucei bloodstream forms. b. Transfer the thawed parasites to a tube containing 10 mL of complete HMI-11 media and culture for 24 hours at 37°C with 5% CO2 to allow for recovery.[7] c. Centrifuge the parasite culture at 800 x g for 10 minutes. d. Remove the supernatant and resuspend the parasite pellet in PBS. e. Count the parasites using a hemocytometer. f. Dilute the parasite suspension in PBS to the desired inoculum concentration (e.g., 1 x 10^4 trypanosomes per 200 µL).[3]

-

Infection: a. Inject each mouse intraperitoneally (IP) with 200 µL of the parasite suspension.[7] b. Monitor the mice daily for clinical signs of infection.

-

Parasitemia Monitoring: a. Starting from day 3 post-infection, monitor parasitemia by collecting a small drop of blood from the tail vein. b. Perform a wet blood smear and count the number of parasites per field of view under a microscope. Alternatively, use a hemocytometer for a more quantitative assessment.[3]

Protocol 2: Staging of HAT in Mice

Determining the stage of the disease is crucial for evaluating the efficacy of drugs targeting the late stage.

Materials:

-

Anesthetized, infected mice

-

Capillary tubes

-

Microcentrifuge tubes

-

Microscope

-

PCR machine and reagents for qPCR

-

(Optional) Materials for CSF collection

Procedure:

-

Clinical Observation: a. Observe the mice for neurological signs such as hind-leg paresis, ataxia, and circling behavior, which are indicative of CNS involvement.[8]

-